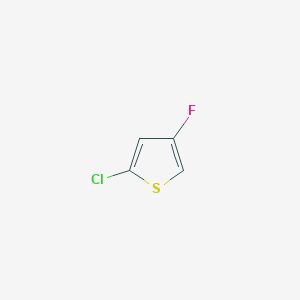

2-Chloro-4-fluorothiophene

Description

Structure

3D Structure

Properties

CAS No. |

32431-66-6 |

|---|---|

Molecular Formula |

C4H2ClFS |

Molecular Weight |

136.58 g/mol |

IUPAC Name |

2-chloro-4-fluorothiophene |

InChI |

InChI=1S/C4H2ClFS/c5-4-1-3(6)2-7-4/h1-2H |

InChI Key |

BPJNKPRTLCBJBZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC=C1F)Cl |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies for 2 Chloro 4 Fluorothiophene

Regioselective Synthesis Strategies for 2-Chloro-4-fluorothiophene

Regioselective synthesis is paramount in obtaining the desired isomer of a polysubstituted aromatic compound. For this compound, the challenge lies in introducing the chloro and fluoro substituents at the C2 and C4 positions, respectively, without the formation of other isomers.

Directed Functionalization of Thiophene (B33073) Precursors

The directed functionalization of pre-existing thiophene rings is a common strategy. This approach relies on the inherent reactivity of the thiophene nucleus and the directing effects of substituents. Thiophene itself undergoes electrophilic substitution preferentially at the C2 and C5 positions. Therefore, to achieve substitution at the C4 position, the C2 and C5 positions must be blocked.

One plausible route begins with a 3-substituted thiophene, where the substituent directs incoming electrophiles. For instance, starting with 3-fluorothiophene, subsequent chlorination would likely be directed to the 2- and 5-positions. To achieve the desired this compound, one might start with a precursor where the 3-position is occupied by a group that can be later converted to a fluorine atom, or by starting with a 4-fluorinated thiophene precursor.

A potential synthetic sequence could involve the protection of the reactive C2 and C5 positions of a 3-halothiophene precursor. For example, 2,5-dibromo-3-hexyl-4-fluorothiophene has been synthesized and selectively lithiated at the 5-position due to the directing effect of the fluorine atom. rsc.org This highlights the possibility of using blocking groups that can be selectively removed or replaced.

Table 1: Hypothetical Directed Functionalization Approach

| Step | Reaction | Reagents and Conditions | Expected Outcome |

| 1 | Bromination | Thiophene, Br₂, solvent | 2,5-Dibromothiophene |

| 2 | Fluorination | 2,5-Dibromothiophene, n-BuLi, NFSI | 2,5-Dibromo-3-fluorothiophene |

| 3 | Selective Dehalogenation | 2,5-Dibromo-3-fluorothiophene, Zn, AcOH | 3-Fluorothiophene |

| 4 | Chlorination | 3-Fluorothiophene, NCS, solvent | Mixture including this compound |

This table presents a conceptual pathway. Actual yields and regioselectivity would require experimental optimization.

Halogen Exchange Reactions for Fluorine and Chlorine Incorporation

Halogen exchange reactions, such as the Finkelstein (iodine for chlorine/bromine) and Swarts (fluorine for chlorine/bromine) reactions, are powerful tools for introducing specific halogens. acs.orgchemicalbook.com While typically applied to alkyl halides, analogous transformations on aryl halides are also possible, often requiring metal catalysis.

A plausible strategy for synthesizing this compound could involve the preparation of a di-halogenated thiophene, such as 2,4-dichlorothiophene (B3031161) or 2-bromo-4-chlorothiophene, followed by a selective fluorine-for-chlorine/bromine exchange. The success of this approach hinges on the differential reactivity of the halogen atoms at the C2 and C4 positions. Generally, halogens at the α-positions (C2, C5) of thiophene are more reactive towards nucleophilic substitution than those at the β-positions (C3, C4). This intrinsic reactivity difference could be exploited to achieve regioselective fluorination.

For example, reacting 2,4-dichlorothiophene with a fluoride (B91410) source like potassium fluoride (KF) under specific conditions (e.g., in the presence of a phase-transfer catalyst or in a polar aprotic solvent at high temperatures) could potentially lead to the selective replacement of one chlorine atom. However, achieving high selectivity for the C4 position might be challenging.

Another approach is the "halogen dance" reaction, where a halogen atom migrates to a different position on the aromatic ring upon treatment with a strong base like lithium diisopropylamide (LDA). ic.ac.ukwhiterose.ac.ukclockss.org This could potentially be used to isomerize a more readily available dihalothiophene to the desired 2,4-disubstituted pattern before a final functionalization step.

Multi-Step Convergent and Divergent Synthetic Routes

Complex molecules are often best assembled through multi-step pathways that can be either convergent or divergent. patsnap.comdntb.gov.ua

A convergent synthesis would involve the preparation of two or more fragments that are then coupled together in the final stages. For this compound, one could envision the synthesis of a chlorinated building block and a fluorinated building block, which are then joined to form the thiophene ring. However, for a small molecule like this, a linear, divergent approach is more common.

A divergent synthesis would start from a common intermediate that is then elaborated into a variety of products, including the target compound. For instance, starting from a suitable thiophene precursor, one could introduce different functional groups in a stepwise manner. A possible divergent route could start from 4-chlorothiophene-2-boronic acid. beilstein-journals.org This compound could potentially undergo a reaction to replace the boronic acid group with a fluorine atom.

Table 2: Illustrative Divergent Synthetic Route

| Starting Material | Reaction | Reagents and Conditions | Product |

| Thiophene | Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | 2-Acetylthiophene (B1664040) |

| 2-Acetylthiophene | Nitration | HNO₃, H₂SO₄ | 2-Acetyl-4-nitrothiophene & 2-Acetyl-5-nitrothiophene |

| 2-Acetyl-4-nitrothiophene | Reduction | SnCl₂, HCl | 4-Amino-2-acetylthiophene |

| 4-Amino-2-acetylthiophene | Sandmeyer Reaction (Chlorination) | NaNO₂, HCl, CuCl | 4-Chloro-2-acetylthiophene |

| 4-Chloro-2-acetylthiophene | Baeyer-Villiger Oxidation | m-CPBA | 4-Chloro-2-acetoxythiophene |

| 4-Chloro-2-acetoxythiophene | Hydrolysis followed by Diazotization and Fluorination (Balz-Schiemann) | 1. NaOH 2. NaNO₂, HBF₄, heat | This compound |

This table outlines a potential multi-step synthesis, with each step requiring careful optimization of reaction conditions.

Catalytic Approaches in the Synthesis of this compound

Modern synthetic chemistry heavily relies on catalysis to achieve high efficiency, selectivity, and functional group tolerance. Both transition metal catalysis and organocatalysis offer powerful tools for the synthesis of halogenated heterocycles.

Transition Metal-Mediated Chlorination and Fluorination

Transition metals like palladium, copper, and nickel are widely used to catalyze cross-coupling and C-H functionalization reactions. beilstein-journals.orgnih.gov These methods could be applied to the synthesis of this compound.

Palladium-catalyzed reactions: Palladium catalysts are renowned for their ability to facilitate a wide range of transformations. A plausible approach would be the direct C-H chlorination of 4-fluorothiophene. While direct C-H fluorination is challenging, C-H chlorination is more established. Using a palladium catalyst with a suitable directing group or under specific ligand control could achieve regioselective chlorination at the C2 position of a 4-fluorothiophene precursor. For example, palladium-catalyzed ortho-selective C-H chlorination of arenes has been demonstrated using anodic oxidation. nsf.gov

Copper-catalyzed reactions: Copper catalysts are often used for halogenation reactions, including both fluorination and chlorination. mdpi.comnih.govresearchgate.netrsc.orgmdpi.combeilstein-journals.org For instance, copper-catalyzed fluorination of aryl halides is a known transformation. A strategy could involve the synthesis of 2,4-dichlorothiophene and subsequent selective copper-catalyzed fluorine-for-chlorine exchange. The choice of copper salt, ligand, and reaction conditions would be crucial for achieving the desired regioselectivity.

Table 3: Potential Transition Metal-Catalyzed Syntheses

| Catalytic System | Reaction Type | Substrate | Reagents | Potential Product |

| Palladium(II) Acetate / Ligand | Direct C-H Chlorination | 4-Fluorothiophene | N-Chlorosuccinimide (NCS) | This compound |

| Copper(I) Iodide / Ligand | Halogen Exchange | 2,4-Dichlorothiophene | KF or other fluoride source | This compound |

| Nickel(II) Chloride / Ligand | Cross-Coupling | 4-Fluorothiophene-2-zinc chloride | Chlorinating agent | This compound |

Organocatalytic Methods for Thiophene Functionalization

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful and environmentally friendly alternative to metal catalysis. nih.govnih.govchemicalbook.com For the synthesis of this compound, organocatalytic methods for electrophilic halogenation could be employed.

For example, the direct enantioselective α-chlorination of aldehydes has been achieved using amine catalysts. nih.govnih.govchemicalbook.com While this is not directly applicable to the thiophene ring itself, it demonstrates the principle of using organocatalysts to activate substrates towards electrophilic attack.

Green Chemistry Principles in this compound Synthesis

A significant advancement in the green synthesis of thiophene derivatives is the move towards solvent-free or environmentally benign reaction conditions. tandfonline.comtandfonline.comua.es Traditional organic syntheses often rely on volatile and hazardous organic solvents, which contribute to environmental pollution and pose safety risks. mdpi.com To mitigate this, researchers have explored alternative approaches such as solid-supported reactions and microwave-assisted synthesis, which can often be performed without a solvent. tandfonline.comnih.gov

In a typical solvent-free approach applicable to thiophene synthesis, reactants can be adsorbed onto a solid support, such as silica (B1680970) gel or alumina. tandfonline.com This method can enhance reaction rates and selectivity. Microwave irradiation has also emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. tandfonline.comtandfonline.com The combination of solvent-free conditions and microwave assistance represents a particularly sustainable synthetic strategy. tandfonline.comresearchgate.net For instance, the synthesis of various substituted thiophenes has been successfully achieved using microwave-assisted, solid-supported reactions, which are rapid and high-yielding. tandfonline.com

Ionic liquids are also being investigated as green alternatives to traditional organic solvents for the synthesis of thiophene derivatives. mdpi.com These salts, which are liquid at or near room temperature, have negligible vapor pressure, are often recyclable, and can be tailored to have specific solvent properties. mdpi.com

Below is a table summarizing potential green reaction conditions for the synthesis of substituted thiophenes, which could be adapted for this compound.

| Parameter | Conventional Method | Green Alternative | Advantages of Green Alternative |

| Solvent | Dichloromethane, Toluene, DMF | Solvent-free (solid support), Ionic Liquids, Water | Reduced VOC emissions, lower toxicity, easier work-up. tandfonline.commdpi.com |

| Energy Source | Conventional heating (oil bath) | Microwave irradiation | Rapid heating, shorter reaction times, energy efficiency. tandfonline.comtandfonline.comacs.org |

| Catalyst | Homogeneous acid/base catalysts | Heterogeneous catalysts (e.g., zeolites, clays) | Ease of separation, reusability, reduced waste. ua.es |

Atom economy, a concept developed by Barry Trost, is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. acs.org A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing waste. acs.org Designing synthetic routes with high atom economy is crucial for sustainable chemical manufacturing.

The selection of the synthetic pathway has a direct impact on the atom economy. Addition and rearrangement reactions, for example, inherently have 100% atom economy. In contrast, substitution and elimination reactions generate byproducts, leading to lower atom economy. When considering the synthesis of this compound, it is imperative to evaluate different potential routes to maximize the incorporation of reactant atoms into the thiophene ring.

The E-factor, which is the ratio of the mass of waste to the mass of the product, is another important metric for assessing the environmental impact of a chemical process. A lower E-factor signifies a more environmentally friendly process. Solvent-free conditions can significantly improve the E-factor of a reaction. ua.es

The following table illustrates a hypothetical comparison of atom economy for two different synthetic approaches to a substituted thiophene, highlighting the importance of reaction design.

| Reaction Type | Reactants | Desired Product | Byproducts | % Atom Economy |

| Addition/Cyclization | Reactant A + Reactant B | Product C | None | 100% |

| Substitution/Condensation | Reactant X + Reactant Y | Product Z | H₂O, NaCl | < 100% |

Maximizing reaction efficiency also involves optimizing reaction conditions to achieve high yields and selectivity, thereby reducing the formation of unwanted side products and simplifying purification processes.

Purification and Isolation Techniques for Research Scale Production

The purification and isolation of the target compound are critical steps in any chemical synthesis. For the research-scale production of this compound, several standard techniques can be employed to obtain the compound in high purity. The choice of method depends on the physical properties of the product and the nature of the impurities.

Chromatography: Column chromatography is one of the most common and versatile methods for purifying organic compounds. A solution of the crude product is passed through a column packed with a stationary phase, typically silica gel or alumina. An appropriate solvent or solvent mixture (eluent) is used to move the components of the mixture down the column at different rates, allowing for their separation. The fractions are collected and analyzed, and those containing the pure product are combined and the solvent evaporated.

Recrystallization: If the synthesized this compound is a solid at room temperature, recrystallization can be a highly effective purification technique. This method relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures. The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the impurities dissolved in the solvent. The pure crystals are then collected by filtration.

Distillation: For liquid products, distillation can be used for purification, provided the compound has a sufficiently high boiling point and is thermally stable. This technique separates components of a liquid mixture based on differences in their boiling points. For compounds produced on a research scale, vacuum distillation is often preferred as it allows for distillation at a lower temperature, reducing the risk of decomposition.

The following table outlines the applicability of these purification techniques.

| Purification Technique | Physical State of Product | Principle of Separation | Typical Scale |

| Column Chromatography | Solid or Liquid | Differential adsorption | Milligrams to grams |

| Recrystallization | Solid | Differential solubility | Milligrams to kilograms |

| Distillation | Liquid | Difference in boiling points | Grams to kilograms |

In many cases, a combination of these techniques may be necessary to achieve the desired level of purity for research applications.

Iii. Mechanistic Insights and Reactivity of 2 Chloro 4 Fluorothiophene

Electrophilic Aromatic Substitution (EAS) Pathways

Electrophilic aromatic substitution is a hallmark reaction of aromatic compounds, including thiophene (B33073). The thiophene ring is generally more reactive than benzene (B151609) towards electrophiles due to the ability of the sulfur atom to stabilize the intermediate carbocation (the arenium ion or σ-complex) through resonance. However, the presence of electron-withdrawing halogen substituents deactivates the ring towards electrophilic attack.

Regioselectivity Directing Effects of Halogen Substituents

In the case of 2-Chloro-4-fluorothiophene, the available positions for substitution are C3 and C5.

The 2-chloro group directs incoming electrophiles to the C3 and C5 positions.

The 4-fluoro group also directs incoming electrophiles to the C3 and C5 positions.

Therefore, both halogens reinforce the substitution at the same available carbons. The primary factor determining the major product becomes the relative stability of the arenium ion intermediates formed upon attack at C3 versus C5. Generally, electrophilic substitution on 2-substituted thiophenes preferentially occurs at the C5 position due to greater stabilization of the intermediate and lower steric hindrance. For this compound, attack at the C5 position is strongly favored.

Quantitative Analysis of Reaction Rates and Selectivity

Quantitatively, the deactivating nature of halogens slows down the rate of EAS compared to unsubstituted thiophene. The relative rates of electrophilic substitution for halobenzenes often follow the order F > Cl > Br > I in terms of reactivity (i.e., fluorine is the least deactivating). This is attributed to the more effective 2p-2p orbital overlap between carbon and fluorine, which enhances the resonance effect of fluorine compared to the larger halogens, partially offsetting its strong inductive effect.

| Reaction Type | Expected Major Product | Rationale |

| Nitration (HNO₃/H₂SO₄) | 2-Chloro-4-fluoro-5-nitrothiophene | Both Cl and F direct to C5; C5 is the most activated position. |

| Bromination (Br₂/FeBr₃) | 5-Bromo-2-chloro-4-fluorothiophene | High regioselectivity for the C5 position is anticipated. |

| Friedel-Crafts Acylation (RCOCl/AlCl₃) | 2-Chloro-4-fluoro-5-acylthiophene | Strong directing effect towards the vacant alpha-position (C5). |

Nucleophilic Aromatic Substitution (NAS) Reactions

Nucleophilic aromatic substitution on thiophene is generally less favorable than EAS because the electron-rich nature of the ring repels nucleophiles. Such reactions typically require the presence of strong electron-withdrawing groups (e.g., -NO₂) to activate the ring and stabilize the negatively charged intermediate (Meisenheimer complex).

Influence of Halogen Identity and Position on Reactivity

In NAS reactions, the nature of the halogen atom plays a crucial role, often in a manner counterintuitive to trends seen in aliphatic SN2 reactions. The reactivity of the leaving group in activated aryl systems typically follows the order F > Cl > Br > I. This is because the rate-determining step is the initial attack of the nucleophile to form the Meisenheimer complex. The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. researchgate.net Furthermore, fluorine's strong inductive effect helps to stabilize the developing negative charge in the intermediate.

In this compound, there are two potential leaving groups. Without a strong activating group on the ring, NAS is challenging. However, under forcing conditions or with very strong nucleophiles, substitution might occur. Based on the "element effect," the C4-F bond would be expected to be more reactive towards nucleophiles than the C2-Cl bond, provided the reaction follows a typical SNAr mechanism. Studies on polyfluoroarenes and chlorofluoropyridines consistently show that fluoride (B91410) is displaced in preference to chloride. researchgate.netdntb.gov.ua

Carbon-Halogen Bond Cleavage Mechanisms

The cleavage of the carbon-halogen bond in NAS reactions typically occurs in the second step of the addition-elimination mechanism. After the formation of the resonance-stabilized Meisenheimer complex, the aromaticity is restored by the expulsion of the halide ion.

Step 1 (Addition): A nucleophile attacks the carbon bearing a halogen, forming a C-Nu bond and breaking the aromatic π-system. This is usually the rate-determining step.

Step 2 (Elimination): The leaving group (halide) departs, and the aromaticity of the thiophene ring is restored.

The strength of the C-F bond is significantly greater than that of the C-Cl bond. quora.comquora.com However, as bond-breaking is not part of the rate-determining step in many SNAr reactions, the high bond dissociation energy of the C-F bond does not kinetically impede the reaction as much as the initial nucleophilic attack facilitates it.

Cross-Coupling Reactions Involving this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and halo-heterocycles are common substrates. The reactivity of aryl halides in these reactions, such as the Suzuki-Miyaura, Stille, and Heck reactions, is highly dependent on the identity of the halogen.

The general reactivity trend for the oxidative addition step, which is often rate-limiting, is I > Br > OTf > Cl >> F. The carbon-fluorine bond is typically unreactive under standard palladium-catalyzed cross-coupling conditions due to its high bond strength. quora.comquora.com

This differential reactivity provides a powerful tool for selective functionalization of polyhalogenated aromatic systems. In this compound, the C2-Cl bond is expected to be the exclusive site of reaction in typical palladium-catalyzed cross-couplings. This allows for the selective introduction of aryl, alkyl, or vinyl groups at the C2 position while leaving the C4-F bond intact for potential subsequent transformations under different reaction conditions (e.g., nucleophilic substitution).

While specific examples detailing the cross-coupling of this compound are sparse, numerous studies on dichloropyridines and other dihaloarenes demonstrate the principle of selective coupling at the more reactive halogen site. nih.gov For instance, Suzuki-Miyaura coupling of 2,4-dichloropyridines can be controlled to selectively react at either the C2 or C4 position depending on the ligand and reaction conditions, but selective reaction of a C-Cl bond in the presence of a C-F bond is much more straightforward. nih.gov

| Cross-Coupling Reaction | Coupling Partner | Expected Product | Selectivity Rationale |

| Suzuki-Miyaura | R-B(OH)₂ | 2-R-4-fluorothiophene | C-Cl bond is much more reactive than C-F in Pd-catalyzed cycles. |

| Stille | R-Sn(Bu)₃ | 2-R-4-fluorothiophene | Selective oxidative addition at the weaker C-Cl bond. |

| Heck | Alkene | 2-Alkenyl-4-fluorothiophene | Preferential reaction at the C-Cl position. |

Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. For this compound, the primary site of reactivity in these transformations is the C-Cl bond at the 2-position, which is more susceptible to oxidative addition by palladium(0) catalysts compared to the more robust C-F bond.

Suzuki-Miyaura Coupling: This reaction creates a new carbon-carbon bond between an organohalide and an organoboron compound. nih.govyoutube.com In the case of this compound, it readily couples with various aryl or vinyl boronic acids or their esters at the C2 position. The catalytic cycle typically involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com The reaction's utility is demonstrated in the synthesis of biaryl and heteroaryl-aryl structures, which are prevalent in pharmaceuticals and materials science. researchgate.netnih.gov The choice of ligand, base, and solvent system is crucial for achieving high yields, with bulky, electron-rich phosphine (B1218219) ligands often being employed. nih.govsemanticscholar.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound

| Boronic Acid | Catalyst | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 92 |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | XPhos | K₂CO₃ | 1,4-Dioxane | 88 |

| 3-Pyridinylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 85 |

Heck Reaction: The Heck, or Mizoroki-Heck, reaction couples an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgmdpi.com this compound can be coupled with alkenes like styrene (B11656) or acrylates. The mechanism involves oxidative addition of the Pd(0) catalyst to the C-Cl bond, followed by migratory insertion of the alkene, and finally, β-hydride elimination to release the product. libretexts.org The regioselectivity of the alkene insertion and the stereoselectivity of the resulting double bond are key considerations in this reaction. organic-chemistry.org

Sonogashira Coupling: This reaction is a powerful method for forming C(sp²)-C(sp) bonds by coupling a vinyl or aryl halide with a terminal alkyne. wikipedia.orglibretexts.org The reaction is typically co-catalyzed by palladium and copper salts. nih.gov this compound can be effectively coupled with a variety of terminal alkynes to produce 2-alkynyl-4-fluorothiophenes. These products are valuable intermediates for synthesizing more complex molecules and conjugated materials. researchgate.net Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. nih.govnih.gov

Nickel-Catalyzed Cross-Coupling Methodologies

While palladium catalysts are highly effective, nickel catalysts have emerged as a cost-effective and powerful alternative, often exhibiting unique reactivity. semanticscholar.orgchemrxiv.org For substrates like this compound, nickel catalysts can facilitate similar cross-coupling reactions (e.g., Suzuki, Negishi) to their palladium counterparts. A significant advantage of nickel is its potential to activate typically less reactive bonds, including C-F bonds, under certain conditions. beilstein-journals.orgnih.gov

In the context of this compound, nickel catalysis would primarily target the C-Cl bond. However, with appropriate ligand and reaction condition tuning, selective activation of the C-F bond, while challenging, could potentially be achieved. This differential reactivity offers a pathway to sequential functionalization. Studies on related fluorinated aromatic compounds have shown that nickel complexes can mediate the coupling of a range of fluorinated alkyl halides with alkylzinc reagents. nih.gov

Table 2: Comparison of Pd vs. Ni Catalysis for Coupling with Phenylboronic Acid

| Catalyst System | Temperature (°C) | Reaction Time (h) | Yield of 4-Fluoro-2-phenylthiophene (%) |

|---|---|---|---|

| Pd(PPh₃)₄ / K₂CO₃ | 90 | 12 | 89 |

| NiCl₂(dppp) / K₃PO₄ | 100 | 18 | 82 |

| Ni(cod)₂ / PCy₃ | 80 | 16 | 85 |

Direct C-H Arylation and Functionalization

Direct C-H functionalization represents a more atom- and step-economical approach to synthesis by avoiding the pre-functionalization of starting materials. mdpi.com For this compound, there are two C-H bonds available for functionalization: at the C3 and C5 positions. Palladium-catalyzed direct arylation typically favors the most acidic C-H bond, which is usually the one alpha to the sulfur atom. researchgate.net Therefore, the C5-H bond is the most probable site for direct arylation.

The reaction involves the coordination of the catalyst to the thiophene ring, followed by C-H bond cleavage (often via a concerted metalation-deprotonation mechanism) to form a palladacycle intermediate. This intermediate then reacts with an aryl halide to produce the C-C coupled product. The directing effects of the existing chloro and fluoro substituents play a critical role in determining the regioselectivity of this transformation. This methodology allows for the late-stage modification of the thiophene core, providing rapid access to a library of derivatives. vapourtec.com

Radical Reactions and Photochemical Transformations

The introduction of functional groups onto the thiophene ring can also be achieved through radical and photochemical pathways. Radical reactions often proceed under milder conditions than traditional ionic reactions and can offer alternative selectivity. youtube.comyoutube.com For instance, the C-Cl bond in 2-chlorothiophene (B1346680) can be cleaved under certain conditions to form a thienyl radical, which can then participate in subsequent reactions. acs.org

Photochemical transformations, often mediated by a photocatalyst that absorbs visible light, can generate radical intermediates through single-electron transfer (SET) processes. nih.gov This approach has been used for the functionalization of various aryl and heteroaryl systems. rsc.org For this compound, a photocatalytic cycle could potentially be initiated by the reduction of the C-Cl bond to generate a 4-fluoro-2-thienyl radical. This radical could then be trapped by a suitable reaction partner to form a new bond. Such methods are gaining traction as sustainable tools in organic synthesis. nih.gov

Iv. Computational and Theoretical Investigations of 2 Chloro 4 Fluorothiophene

Electronic Structure Elucidation and Quantum Chemical Analysis

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of 2-chloro-4-fluorothiophene. These calculations provide valuable information about the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior and reactivity. By solving the Schrödinger equation for the molecule, researchers can obtain optimized geometries, molecular orbital energies, and charge distributions. For substituted thiophenes, DFT calculations are crucial for understanding how substituents like chlorine and fluorine influence the electronic landscape of the thiophene (B33073) ring.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical in determining how the molecule will interact with other chemical species.

The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

For this compound, the presence of the electron-withdrawing chlorine and fluorine atoms is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted thiophene. The precise energy levels and the HOMO-LUMO gap can be calculated using DFT methods. These calculations would reveal the most likely sites for nucleophilic and electrophilic attack.

Table 1: Predicted Frontier Molecular Orbital Energies for Halogenated Thiophenes (Representative Data) Note: The following data is representative for halogenated thiophenes and is intended to illustrate the typical values obtained from DFT calculations. Specific values for this compound would require dedicated computational studies.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Thiophene | -6.5 | -0.8 | 5.7 |

| 2-Chlorothiophene (B1346680) | -6.7 | -1.1 | 5.6 |

| 3-Fluorothiophene | -6.6 | -1.0 | 5.6 |

The distribution of electron density in this compound is non-uniform due to the presence of the electronegative halogen and sulfur atoms. This charge distribution can be visualized through molecular electrostatic potential (MEP) maps. An MEP map illustrates the electrostatic potential on the surface of the molecule, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).

For this compound, the MEP map would likely show negative potential around the fluorine, chlorine, and sulfur atoms, reflecting their high electronegativity. The regions around the hydrogen atoms would exhibit positive potential. These maps are valuable for predicting how the molecule will interact with other polar molecules and for understanding intermolecular interactions.

Conformational Analysis and Molecular Dynamics Simulations

While the thiophene ring itself is planar and relatively rigid, computational methods can be used to explore any potential for conformational flexibility, particularly if there were flexible substituent groups. For this compound, the primary focus of conformational analysis would be to confirm the planarity of the thiophene ring and the orientation of the substituents.

Molecular dynamics (MD) simulations can provide insights into the behavior of this compound over time, including its vibrational motions and interactions with a solvent or other molecules. By simulating the movement of atoms based on a force field, MD can reveal the dynamic nature of the molecule and its accessible conformations. For a relatively small and rigid molecule like this compound, MD simulations would primarily illustrate its rotational and translational motion, as well as the vibrations of its bonds and angles.

Spectroscopic Property Prediction (excluding basic identification data)

Computational methods are highly effective in predicting various spectroscopic properties of molecules, which can aid in the interpretation of experimental spectra.

Theoretical vibrational frequencies for this compound can be calculated using DFT. These calculations predict the frequencies of the fundamental vibrational modes of the molecule, which correspond to the absorption bands observed in Fourier-transform infrared (FT-IR) and Raman spectroscopy. The calculated frequencies are often scaled to better match experimental values.

The predicted vibrational spectrum for this compound would exhibit characteristic bands for the thiophene ring, as well as vibrations associated with the C-Cl and C-F bonds. For substituted thiophenes, the C-S stretching modes are typically observed in the range of 600-900 cm⁻¹. The C-C stretching vibrations within the ring usually appear between 1300 and 1550 cm⁻¹. The C-H stretching and bending vibrations are also predictable. The C-F and C-Cl stretching vibrations are expected in the regions of 1000-1300 cm⁻¹ and 600-800 cm⁻¹, respectively.

Table 2: Predicted Vibrational Frequencies for Halogenated Thiophenes (Representative Data) Note: This table presents representative vibrational frequencies for key modes in halogenated thiophenes based on DFT calculations. Specific frequencies for this compound would require a dedicated computational study.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| C-H Stretching | 3100-3150 |

| C=C Stretching (ring) | 1500-1550 |

| C-C Stretching (ring) | 1350-1450 |

| C-F Stretching | 1100-1250 |

| C-Cl Stretching | 700-800 |

Computational chemistry can also be used to predict the nuclear magnetic resonance (NMR) chemical shifts (¹H, ¹³C, and ¹⁹F) for this compound. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for these calculations.

Predicting NMR chemical shifts for halogenated aromatic compounds can be challenging due to the significant electronic effects of the halogens. However, computational predictions can provide valuable guidance in assigning experimental NMR spectra. The calculations would predict the chemical shifts for the two hydrogen atoms on the thiophene ring, as well as the four carbon atoms. The ¹⁹F chemical shift is also a key parameter that can be predicted. These theoretical values, when compared to experimental data, can confirm the structure of the molecule.

Table 3: Predicted ¹³C and ¹⁹F NMR Chemical Shifts for Halogenated Aromatic Compounds (Representative Data) Note: The following data is illustrative of the types of chemical shifts predicted for halogenated aromatic compounds. Accurate prediction for this compound would necessitate specific calculations.

| Atom | Predicted Chemical Shift Range (ppm) |

|---|---|

| C (bonded to Cl) | 125-135 |

| C (bonded to F) | 155-165 (with C-F coupling) |

| C (other ring carbons) | 110-130 |

Reaction Mechanism Elucidation Through Theoretical Modeling

Theoretical modeling is an indispensable tool for mapping the detailed pathways of chemical reactions. For a molecule like this compound, which has multiple reactive sites, computational methods can distinguish between possible mechanisms, such as nucleophilic aromatic substitution (SNAr), electrophilic substitution, or metal-catalyzed cross-coupling reactions. These studies are typically performed using quantum mechanical methods like Density Functional Theory (DFT), which provides a good balance between accuracy and computational cost.

A cornerstone of reaction mechanism elucidation is the identification and characterization of transition states—the highest energy points along a reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy or energy barrier (ΔE‡), a critical determinant of the reaction rate.

For this compound, theoretical studies can model reactions such as nucleophilic aromatic substitution, where a nucleophile attacks the thiophene ring. Due to the electron-withdrawing nature of the halogen substituents, the thiophene ring is activated towards such attacks. DFT calculations can pinpoint the structure of the Meisenheimer complex (the intermediate) and the associated transition states for its formation and decomposition. nih.gov

Illustrative Data Table: Calculated Energy Barriers for a Hypothetical SNAr Reaction of this compound

| Reaction Pathway | Reactant Complex Energy (kcal/mol) | Transition State 1 (TS1) Energy (kcal/mol) | Intermediate (Meisenheimer Complex) Energy (kcal/mol) | Transition State 2 (TS2) Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Activation Energy (ΔE‡) (kcal/mol) |

| Displacement of Cl- | 0.0 | +18.5 | -5.2 | +15.8 | -10.3 | 18.5 |

| Displacement of F- | 0.0 | +22.1 | -3.1 | +19.7 | -8.5 | 22.1 |

Note: The data in this table is hypothetical and serves to illustrate the type of information generated from computational studies. The values are based on typical energy profiles for SNAr reactions on halogenated heterocycles. The actual values for this compound would require specific DFT calculations.

The table illustrates that the initial nucleophilic attack (leading to TS1) is typically the rate-determining step. In this hypothetical scenario, the lower activation energy for the displacement of the chloride ion suggests that this pathway would be kinetically preferred.

The solvent in which a reaction is conducted can have a profound impact on its rate and mechanism. Computational models, particularly those using a Polarizable Continuum Model (PCM), can simulate these effects by treating the solvent as a continuous medium with a specific dielectric constant. This approach allows for the calculation of solvation energies for reactants, transition states, and products.

The influence of the solvent is especially significant in reactions where the charge distribution changes between the reactants and the transition state. For an SNAr reaction of this compound, the transition state leading to the Meisenheimer complex involves the development and delocalization of negative charge. Polar solvents are expected to stabilize this charge-separated transition state more effectively than the neutral reactants, thereby lowering the activation energy and accelerating the reaction rate. whiterose.ac.ukrsc.org

Illustrative Data Table: Effect of Solvent Polarity on the Activation Energy of a Hypothetical SNAr Reaction

| Solvent | Dielectric Constant (ε) | Calculated Activation Energy (ΔE‡) (kcal/mol) | Relative Rate Constant (krel) |

| Gas Phase | 1.0 | 25.0 | 1 |

| Toluene | 2.4 | 21.5 | ~102 |

| Tetrahydrofuran (THF) | 7.6 | 19.8 | ~103 |

| Acetonitrile | 37.5 | 18.1 | ~105 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 17.5 | ~106 |

Note: This table presents hypothetical data to demonstrate the expected trend of solvent effects on the activation energy of an SNAr reaction involving a neutral reactant and an ionic transition state. The values are illustrative and not based on direct calculations for this compound.

The trend shown in the table is consistent with the Hughes-Ingold rules, which predict that reactions forming more polar or charged transition states from less polar reactants will be accelerated by more polar solvents.

Structure-Reactivity Relationships: A Theoretical Perspective

The arrangement of atoms and the distribution of electrons within a molecule are intrinsically linked to its chemical reactivity. Computational chemistry provides a quantitative framework for understanding these structure-reactivity relationships. For this compound, the positions and electronegativity of the chlorine and fluorine atoms create a unique electronic landscape that dictates its behavior in chemical reactions.

Theoretical approaches such as Quantitative Structure-Activity Relationship (QSAR) studies correlate calculated molecular descriptors with observed reactivity or biological activity. nih.govnih.govresearchgate.net Key electronic descriptors include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the LUMO is indicative of a molecule's ability to accept electrons, making it a good predictor for reactivity towards nucleophiles. A lower LUMO energy suggests higher electrophilicity and greater susceptibility to nucleophilic attack. The distribution of the LUMO over the thiophene ring can indicate the most likely sites for attack.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of positive potential (electron-poor) are susceptible to nucleophilic attack, while regions of negative potential (electron-rich) are prone to electrophilic attack. For this compound, the carbon atoms bonded to the halogens are expected to be electron-deficient and thus primary sites for nucleophiles.

Atomic Charges: Calculation of partial atomic charges (e.g., using Natural Bond Orbital analysis) quantifies the electron distribution. The carbon atoms attached to the electronegative chlorine and fluorine atoms will carry a partial positive charge, further supporting their role as electrophilic centers.

Illustrative Data Table: Calculated Electronic Properties and Their Correlation with Reactivity

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Predicted Reactivity towards Nucleophiles |

| Thiophene | -6.1 | +1.2 | 7.3 | Low |

| 2-Chlorothiophene | -6.3 | +0.8 | 7.1 | Moderate |

| 2-Fluorothiophene | -6.4 | +0.7 | 7.1 | Moderate |

| 2,4-Dichlorothiophene (B3031161) | -6.5 | +0.5 | 7.0 | High |

| This compound | -6.6 | +0.4 | 7.0 | High |

Note: This table contains hypothetical values based on general trends observed for substituted aromatic compounds. The purpose is to illustrate the relationship between calculated electronic properties and chemical reactivity. Lower LUMO energy and a smaller HOMO-LUMO gap generally correlate with higher reactivity towards nucleophiles.

The presence of two electron-withdrawing halogens in this compound is expected to lower both the HOMO and LUMO energy levels compared to unsubstituted thiophene. The significant lowering of the LUMO energy, in particular, enhances the electrophilicity of the thiophene ring, making it more reactive towards nucleophiles. The fluorine atom, being more electronegative than chlorine, is expected to have a more pronounced effect on the electronic properties. Theoretical studies can precisely quantify these substituent effects and provide a robust foundation for predicting and understanding the chemical behavior of this compound. elsevierpure.commdpi.com

Following a comprehensive search for scientific literature and data pertaining specifically to the chemical compound “this compound,” it has been determined that there is insufficient publicly available information to generate a thorough and scientifically accurate article that adheres to the requested outline.

While the compound is listed in chemical databases, confirming its existence (CAS Number 32431-66-6), dedicated research on its specific applications as a building block in fine chemical synthesis or its role in materials science and organic electronics could not be located. chemmol.com

Searches for pathways to specialty chemicals, the design of its functional derivatives, or its use as a monomer for conjugated polymers did not yield specific results for this compound. The available scientific literature focuses on related, but structurally distinct, compounds. For instance, extensive research exists on the synthesis and polymerization of other fluorinated thiophenes, such as 3-alkyl-4-fluorothiophenes and 2-bromo-3-hexyl-4-fluorothiophene, which have been studied for their potential in organic electronics. acs.orgnih.gov However, these findings cannot be directly attributed to this compound.

Similarly, no specific data was found detailing the use of this compound as a building block for organic semiconductors, or as a component in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). The general body of research on these technologies utilizes a wide variety of other thiophene derivatives, but does not mention the specific 2-chloro-4-fluoro substituted variant.

Due to the lack of specific research findings for this compound in the requested areas, providing a detailed and accurate article that strictly follows the provided outline is not possible at this time.

V. Applications As a Building Block and Intermediate in Complex Molecule Synthesis

Intermediates in Agrochemical Research (excluding final product details)

The development of new agrochemicals is a critical area of research aimed at improving crop protection and yield. Fluorinated compounds, in particular, have gained prominence in this field due to their unique properties.

In the quest for new agrochemicals, chemists often explore novel molecular scaffolds to identify compounds with desired biological activities. While specific, publicly available research detailing the direct use of 2-Chloro-4-fluorothiophene in the synthesis of agrochemical scaffolds is limited, the general importance of fluorinated and chlorinated thiophenes suggests its potential as a starting material. The compound could theoretically be utilized in the construction of larger molecules through reactions that modify or replace the chlorine and fluorine atoms, or by functionalizing the available carbon positions on the thiophene (B33073) ring.

Table 1: Potential Reactions for Agrochemical Scaffold Synthesis from this compound

| Reaction Type | Reagents and Conditions | Potential Outcome |

| Suzuki Coupling | Palladium catalyst, boronic acid/ester, base | Formation of a new carbon-carbon bond at the 2-position, introducing aryl or alkyl groups. |

| Buchwald-Hartwig Amination | Palladium catalyst, amine, base | Introduction of a nitrogen-containing functional group at the 2-position. |

| Nucleophilic Aromatic Substitution | Strong nucleophile | Replacement of the chlorine or fluorine atom to introduce other functionalities. |

| Metalation/Functionalization | Strong base (e.g., n-BuLi), electrophile | Introduction of various functional groups at the 3 or 5-position. |

This table represents theoretical applications based on the known reactivity of similar halogenated thiophenes.

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. In the context of agrochemical research, SAR studies on intermediates can provide valuable insights into the design of more effective final compounds. By systematically modifying a core scaffold, researchers can identify key structural features responsible for a desired effect.

While specific SAR studies on intermediates derived directly from this compound are not extensively documented in publicly accessible literature, it is a common practice in agrochemical research. The variation of substituents on the thiophene ring would allow for a systematic exploration of how changes in steric and electronic properties affect the intermediate's properties.

Intermediates in Pharmaceutical Research (excluding final drug/clinical details)

The thiophene ring is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a common structural motif found in a wide range of biologically active compounds. The incorporation of fluorine into drug-like molecules is also a widely used strategy to enhance properties such as metabolic stability and binding affinity.

The synthesis of novel scaffolds is a cornerstone of drug discovery. This compound provides a starting point for the creation of diverse molecular architectures. The reactivity of the C-Cl bond in cross-coupling reactions allows for the attachment of various other molecular fragments, leading to the construction of complex, three-dimensional structures that can be explored for their potential biological activity.

Bioisosterism is a strategy in medicinal chemistry where one part of a molecule is replaced by another with similar physical or chemical properties, with the aim of improving the biological activity or pharmacokinetic properties of the compound. The fluorinated thiophene moiety can be considered a bioisostere of other aromatic systems, such as a phenyl ring.

The use of this compound as a building block allows for the introduction of a fluorinated thiophene core into a molecule, enabling researchers to study the effects of this bioisosteric replacement. The fluorine atom can alter the acidity of nearby protons, influence molecular conformation, and block metabolic pathways, all of which can have significant effects on the compound's biological profile.

Vi. Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for 2-Chloro-4-fluorothiophene Transformations

The selective functionalization of this compound hinges on the development of sophisticated catalytic systems that can differentiate between the C-Cl, C-F, and C-H bonds. Current research is largely centered on palladium- and nickel-catalyzed cross-coupling reactions, which have proven effective for creating C-C and C-N bonds. However, the future lies in the design of catalysts with enhanced selectivity and broader substrate scope.

Future research will likely focus on:

Ligand Design: The development of novel phosphine (B1218219), N-heterocyclic carbene (NHC), and other specialized ligands will be crucial for modulating the reactivity and selectivity of metal centers. These ligands can influence the oxidative addition and reductive elimination steps of the catalytic cycle, enabling previously inaccessible transformations.

Earth-Abundant Metal Catalysis: While palladium has been the workhorse in this field, its cost and toxicity are driving a shift towards more sustainable alternatives. Iron, copper, and cobalt-based catalysts are emerging as promising candidates for the cross-coupling reactions of halogenated thiophenes.

Dual Catalysis: Combining two distinct catalytic cycles, such as photoredox catalysis with transition metal catalysis, can unlock novel reaction pathways. This approach could enable the functionalization of this compound under milder conditions and with greater functional group tolerance.

| Catalyst System | Coupling Partners | Key Advantages |

| Palladium-based catalysts | Boronic acids, amines, alkynes | Well-established, high yields |

| Nickel-based catalysts | Grignard reagents, organozincs | Cost-effective, reactive towards C-Cl bonds |

| Copper-based catalysts | Thiols, phenols | Efficient for C-S and C-O bond formation |

Exploration of Unconventional Reactivity Modes

Beyond traditional cross-coupling reactions, researchers are beginning to explore the less conventional reactivity of this compound. This includes the selective activation of C-H and C-F bonds, which have historically been considered less reactive than the C-Cl bond.

Key areas of exploration include:

C-H Functionalization: The direct functionalization of the C-H bonds at the 3- and 5-positions of the thiophene (B33073) ring offers a more atom-economical approach to derivatization. Transition metal-catalyzed C-H activation, directed by a functional group or through inherent reactivity, is a burgeoning field with significant potential.

C-F Bond Activation: The C-F bond is the strongest single bond to carbon, making its selective cleavage a significant challenge. However, recent advances in transition metal and frustrated Lewis pair catalysis have shown promise in activating C-F bonds, opening up new avenues for the late-stage functionalization of fluorinated aromatics like this compound.

Pericyclic Reactions: The dienophilic or dienic character of the thiophene ring in this compound can be exploited in cycloaddition reactions. Under thermal or photochemical conditions, it may participate in [4+2] or [2+2] cycloadditions, providing rapid access to complex polycyclic structures.

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of novel synthetic methodologies from the laboratory to industrial-scale production requires robust and scalable processes. Flow chemistry and automated synthesis platforms offer significant advantages in this regard, including improved safety, reproducibility, and efficiency.

The integration of this compound chemistry with these technologies will focus on:

Continuous Flow Processes: Developing continuous flow protocols for the synthesis and functionalization of this compound can enable the safe handling of hazardous reagents and intermediates, as well as precise control over reaction parameters such as temperature, pressure, and reaction time.

High-Throughput Experimentation: Automated synthesis platforms can be used to rapidly screen a wide range of catalysts, ligands, and reaction conditions, accelerating the discovery of new transformations and the optimization of existing ones.

In-line Analysis: The integration of analytical techniques, such as NMR and mass spectrometry, directly into the flow stream allows for real-time reaction monitoring and optimization, leading to higher yields and purities.

Advanced Computational Methodologies for Predictive Design

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. In the context of this compound, advanced computational methodologies can provide valuable insights into its reactivity and guide the design of new derivatives with desired properties.

Future computational efforts will likely involve:

Density Functional Theory (DFT) Calculations: DFT can be used to model the electronic structure of this compound and its derivatives, providing information about bond strengths, charge distributions, and frontier molecular orbitals. This information can be used to predict the regioselectivity of reactions and the stability of intermediates.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of molecules and their interactions with other molecules, such as enzymes or receptors. This can aid in the design of new drug candidates based on the this compound scaffold.

Machine Learning and Artificial Intelligence (AI): Machine learning algorithms can be trained on large datasets of chemical reactions to predict the outcome of new reactions and to suggest optimal reaction conditions. This can significantly accelerate the discovery and development of new synthetic methods.

Applications in Supramolecular Chemistry and Nanotechnology

The unique electronic and structural features of this compound make it an attractive building block for the construction of functional supramolecular assemblies and nanomaterials.

Emerging applications in these fields include:

Self-Assembling Monolayers (SAMs): The thiophene ring can be used to anchor molecules to gold surfaces, forming well-ordered SAMs. The presence of the chlorine and fluorine atoms can be used to tune the surface properties, such as hydrophobicity and electronic conductivity.

Organic Electronics: Thiophene-based polymers and oligomers are widely used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of this compound into these materials can be used to modify their electronic properties and improve device performance.

Crystal Engineering: The halogen atoms on the thiophene ring can participate in halogen bonding, a non-covalent interaction that can be used to control the packing of molecules in the solid state. This can be used to design new crystalline materials with desired optical or electronic properties.

Q & A

Q. Q1. What are the standard synthetic routes for 2-chloro-4-fluorothiophene, and how do reaction conditions influence yield and purity?

The synthesis of this compound typically involves halogenation or cross-coupling reactions. For example:

- Halogenation : Direct chlorination/fluorination of thiophene derivatives using reagents like N-chlorosuccinimide (NCS) or Selectfluor under controlled temperatures (0–40°C) .

- Cross-coupling : Suzuki-Miyaura coupling with fluorinated boronic esters and chloro-substituted thiophene precursors, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and inert atmospheres .

Yield optimization requires monitoring reaction time, temperature, and stoichiometry. Purity is ensured via column chromatography (silica gel, hexane/ethyl acetate) and confirmed by NMR (¹H/¹³C) .

Q. Q2. How can researchers validate the structural integrity of this compound?

Key techniques include:

- NMR spectroscopy : ¹H NMR (δ ~6.5–7.5 ppm for aromatic protons) and ¹⁹F NMR (δ ~−110 to −120 ppm for fluorine) .

- X-ray crystallography : Resolves bond lengths/angles (e.g., C–S bond ~1.71 Å) and confirms substituent positions .

- Mass spectrometry (EI-MS) : Molecular ion peak at m/z 148.5 (calculated for C₄H₂ClF₃S) .

Advanced Research Questions

Q. Q3. How do electronic effects of chloro and fluoro substituents influence the reactivity of this compound in cross-coupling reactions?

The electron-withdrawing fluorine atom activates the thiophene ring for nucleophilic substitution at the 4-position, while the chloro group at the 2-position directs electrophilic attacks. Computational studies (DFT) show reduced electron density at the 4-position (Fukui indices < 0.05), favoring Pd-catalyzed coupling with electron-rich partners . Contrastingly, steric hindrance from chloro may reduce reactivity in bulkier substrates. Optimization requires balancing electronic and steric factors using ligands like SPhos .

Q. Q4. What analytical methods resolve contradictions in reported biological activity data for this compound derivatives?

Discrepancies in antimicrobial or anticancer activity often arise from:

- Assay variability : Use standardized protocols (e.g., MIC testing per CLSI guidelines) .

- Structural impurities : Validate compound purity via HPLC (>95%) and HRMS .

- Cellular uptake differences : Quantify intracellular concentrations using LC-MS/MS in cell lysates .

For example, conflicting cytotoxicity data may stem from variations in cell membrane permeability, addressed by logP optimization (target ~2–3) .

Q. Q5. How can researchers design experiments to study the photophysical properties of this compound-based fluorophores?

- Spectral analysis : Measure UV-Vis absorption (λmax ~300–350 nm) and fluorescence emission (λem ~400–450 nm) in solvents of varying polarity .

- Quantum yield calculation : Use integrating spheres with reference standards (e.g., quinine sulfate) .

- Solvatochromism studies : Correlate Stokes shift with solvent dielectric constants to assess charge-transfer transitions .

Methodological Guidance for Data Interpretation

Q. Q6. What strategies mitigate side reactions during functionalization of this compound?

- Protecting groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxylation) .

- Low-temperature kinetics : Slow addition of electrophiles (e.g., Br₂) at −78°C reduces polysubstitution .

- Catalyst screening : Test Pd/Ni catalysts (e.g., Pd₂(dba)₃ vs. NiCl₂) to minimize dehalogenation side products .

Q. Q7. How should researchers address discrepancies in thermal stability data for this compound derivatives?

- Thermogravimetric analysis (TGA) : Compare decomposition onset temperatures under nitrogen vs. air atmospheres .

- DSC profiling : Identify melting points and phase transitions (e.g., crystalline vs. amorphous forms) .

- Computational modeling : Calculate bond dissociation energies (BDEs) for C–Cl and C–F bonds using Gaussian09 .

Structural and Mechanistic Insights

Q. Q8. What intermolecular interactions dominate the crystal packing of this compound derivatives?

X-ray studies reveal:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.